

# Kaempferol-7-O-alpha-L-rhamnoside CAS number and chemical identifiers

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## Compound of Interest

Compound Name: *Kaempferol-7-O-alpha-L-rhamnoside*

Cat. No.: *B124050*

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## Kaempferol-7-O-alpha-L-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Kaempferol-7-O-alpha-L-rhamnoside**, a naturally occurring flavonoid glycoside. This document consolidates key chemical identifiers, quantitative biological data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing research and development efforts.

## Chemical Identity and Properties

**Kaempferol-7-O-alpha-L-rhamnoside**, a derivative of the flavonol kaempferol, is characterized by the presence of a rhamnose sugar moiety attached at the 7-hydroxyl position.

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 20196-89-8[1]   |
| Molecular Formula | C <sub>21</sub> H <sub>20</sub> O <sub>10</sub> [1]   |
| IUPAC Name        | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]  |
| InChI             | InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1[1] |
| InChIKey          | HQNOUCSPWAGQND-GKLNBGJFSA-N[1]  |
| Canonical SMILES  | <chem>C[C@H]1--INVALID-LINK--OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C(C=C4)O)O)O)O"&gt;C@@HO</chem>   |
| PubChem CID       | 25079965  |

## Quantitative Biological Activity

**Kaempferol-7-O-alpha-L-rhamnoside** exhibits a range of biological activities. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition and Receptor Modulation

| Target                     | Assay Type        | Test System              | Concentration/<br>IC <sub>50</sub>  | Reference |
|----------------------------|-------------------|--------------------------|---|-----------|
| α-Glucosidase              | Inhibition Assay  | Saccharomyces cerevisiae | IC <sub>50</sub> : 1.16 x 10 <sup>-5</sup> mol L <sup>-1</sup> (for Kaempferol) |           |
| PD-1/PD-L1 Interaction     | Competitive ELISA | Recombinant proteins     | IC <sub>50</sub> : 7.797 μM (for Kaempferol)                                    |           |
| Farnesoid X Receptor (FXR) | Gene Expression   | APAP-induced L02 cells   | Upregulates mRNA expression at 25-100 μmol/L                                    |           |

Table 2: Cellular Effects

| Biological Effect                       | Cell Line                     | Treatment Conditions                           | Key Findings                               | Reference |
|---|-------------------------------|--|--|-----------|
| Melanin Content Inhibition              | B16 melanoma cells            | Various concentrations for 5 days              | Dose-dependent reduction in melanin        |           |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 cells | Pre-incubation for 30 min, followed by 24h LPS | Dose-dependent inhibition of NO production |           |
| AMPKα1 Upregulation                     | H9c2 cardiomyocytes           | 100-500 μM                                     | Significant upregulation of AMPKα1 mRNA    |           |
| Cytotoxicity                            | RAW264.7 cells                | 0–100 μM for 24 hours                          | Low cytotoxicity observed                  |           |

## Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

## $\alpha$ -Glucosidase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of  $\alpha$ -glucosidase by flavonoids.

- **Enzyme and Substrate Preparation:** An appropriate concentration of  $\alpha$ -glucosidase from *Saccharomyces cerevisiae* (e.g., 0.01 U/mL) and its substrate, p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
- **Assay Procedure:**
  - In a 96-well microplate, add the test compound (**Kaempferol-7-O- $\alpha$ -L-rhamnoside**) at various concentrations.
  - Add the  $\alpha$ -glucosidase solution to each well and incubate.
  - Initiate the reaction by adding the pNPG substrate.
  - The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader.
- **Data Analysis:** The percentage of inhibition is calculated using the formula: % Inhibition =  $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$ . The IC<sub>50</sub> value is determined from a dose-response curve.

## Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess assay used to measure nitrite, a stable product of NO.

- **Cell Culture and Treatment:** RAW264.7 macrophage cells are seeded in a 96-well plate. The cells are pre-incubated with varying concentrations of **Kaempferol-7-O- $\alpha$ -L-rhamnoside** for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL) for 24 hours to induce NO production.
- **Griess Assay:**
  - Collect the culture supernatant.

- Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

## Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is a label-free technology used to measure biomolecular interactions.

- System Setup: A BLItz system or similar instrument is used.
- Immobilization: One of the interacting partners (e.g., PD-1 protein) is immobilized onto the biosensor tip.
- Kinetic Measurement:
  - Baseline: Establish a baseline reading with a buffer solution (e.g., PBS with 1% DMSO).
  - Association: Introduce the analyte (e.g., **Kaempferol-7-O-alpha-L-rhamnoside** at various concentrations) and measure the binding for a defined period.
  - Dissociation: Return the biosensor to the buffer solution and measure the dissociation of the analyte.
- Data Analysis: The association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants are calculated by fitting the data to a 1:1 binding model using the instrument's software. The equilibrium dissociation constant ( $K_d$ ) is then determined ( $K_d = k_d/k_a$ ).

## Signaling Pathways and Mechanisms of Action

**Kaempferol-7-O-alpha-L-rhamnoside** has been shown to modulate several key signaling pathways.

### AMPK $\alpha$ 1 Signaling Pathway

**Kaempferol-7-O-alpha-L-rhamnoside** demonstrates cardioprotective potential by targeting the AMPK $\alpha$ 1 signaling pathway. It has been observed to significantly upregulate the mRNA expression of AMPK $\alpha$ 1 in H9c2 cardiomyocytes.

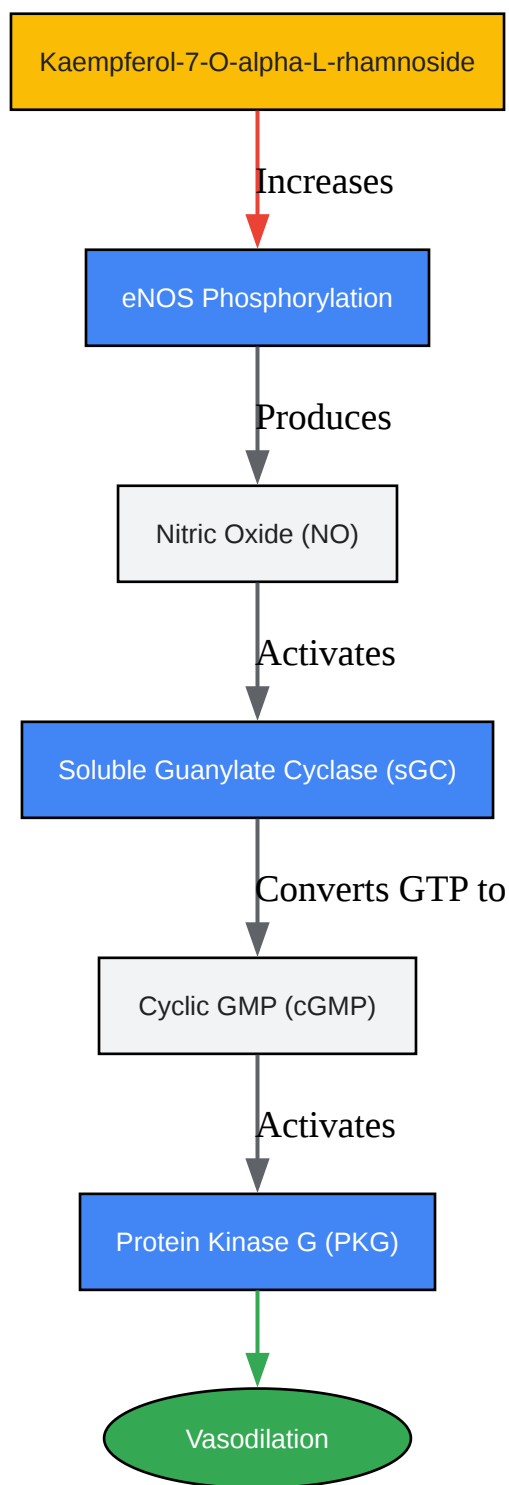


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Caption: Kaempferol-7-O-rhamnoside upregulates AMPK $\alpha$ 1 expression.

## NO-cGMP-PKG Vasodilation Pathway

The compound induces endothelium-dependent vasorelaxation through the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) pathway.

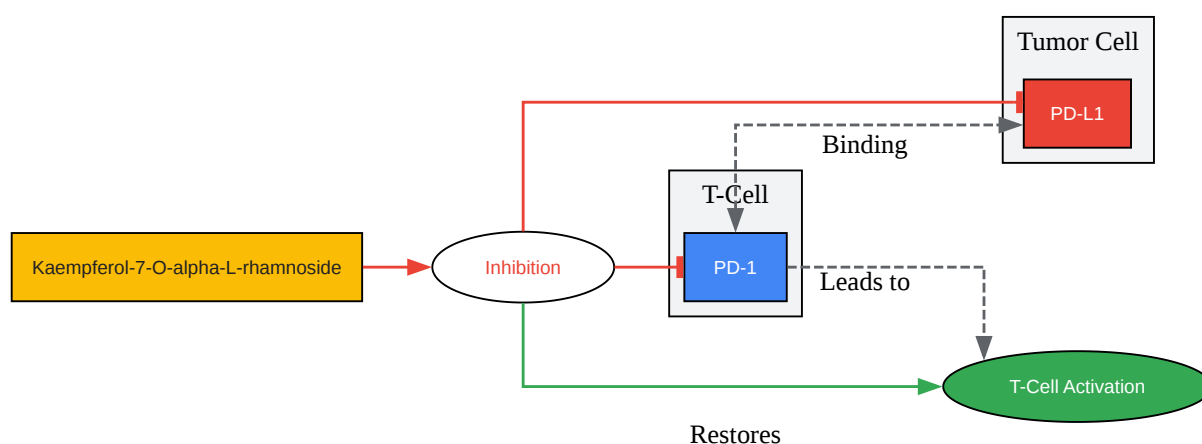


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Caption: NO-cGMP-PKG pathway for vasodilation by Kaempferol-7-O-rhamnoside.

## PD-1/PD-L1 Interaction Inhibition Workflow

As an immune checkpoint inhibitor, **Kaempferol-7-O-alpha-L-rhamnoside** can block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which is a crucial mechanism in cancer immunotherapy.



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Caption: Inhibition of PD-1/PD-L1 interaction by Kaempferol-7-O-rhamnoside.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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